An inositol

Alzheimer's disease Amyloid-beta inhibition Stereospecificity

Scyllo-inositol (CAS 6917-35-7), also known as ELND005, is the definitive stereoisomer for amyloid-related research. Its equatorial hydroxyl configuration enables precise, targeted binding to misfolded proteins—a mechanism absent in myo-inositol—making it indispensable for Alzheimer's and Parkinson's studies. Essential for biomarker validation, quantitative LC-MS/MS assays, and translational research bridging preclinical to clinical findings. Ensure experimental validity with this clinically relevant compound.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 6917-35-7
Cat. No. B1671954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAn inositol
CAS6917-35-7
Synonyms(1R,2R,3R,4R,5R,6R)-1,2,3,4,5,6-cyclohexanehexol
AZD-103
ELND005
quercinitol
scyllitol
scyllo-inositol
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC1(C(C(C(C(C1O)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
InChIKeyCDAISMWEOUEBRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Scyllo-Inositol CAS 6917-35-7: Baseline Characteristics for Alzheimer's and Protein Aggregation Research Procurement


Scyllo-inositol (CAS 6917-35-7), also referred to as scyllitol or ELND005, is a naturally occurring stereoisomer of inositol, a cyclohexane-1,2,3,4,5,6-hexol [1]. It is one of nine possible stereoisomers and is distinguished from the more abundant myo-inositol by its highly symmetrical structure, characterized by all six hydroxyl groups in an equatorial orientation . While present endogenously, scyllo-inositol has gained significant research interest as a small molecule inhibitor of misfolded protein aggregation, specifically targeting amyloid-β (Aβ) and α-synuclein, and has been advanced to Phase II clinical trials for Alzheimer's disease (AD) [2][3].

Why Scyllo-Inositol Cannot Be Substituted by Other Inositol Isomers in Amyloid-Targeting Research


The class of inositol stereoisomers is functionally heterogeneous, and substitution of scyllo-inositol with a more common isomer like myo-inositol is not scientifically valid for research targeting amyloid-beta aggregation. The specific spatial orientation of the hydroxyl groups on the cyclohexane ring dictates the compound's ability to interact with and stabilize specific oligomeric protein conformations [1]. While myo-inositol is the most abundant isomer in the brain and a key metabolite for cellular signaling, it lacks the unique molecular topology required to bind Aβ42 oligomers and prevent their conversion into toxic fibrils, a mechanism that is a defining feature of scyllo-inositol [2]. Consequently, substituting scyllo-inositol with another inositol isomer in an experimental protocol would alter the biological mechanism and invalidate any results based on the specific protein-aggregation-modulating activity of scyllo-inositol.

Quantitative Comparative Evidence: Scyllo-Inositol vs. Key Comparators for Research Applications


Superior Selectivity of Scyllo-Inositol for Aβ42 vs. Aβ40 Compared to Myo-Inositol

In a direct comparison of inositol stereoisomers, scyllo-inositol demonstrated a high degree of selectivity, inducing a structural transition from random coil to β-sheet specifically in amyloid-β (1-42) (Aβ42) peptide, whereas it had no effect on the Aβ40 isoform [1]. In the same study, myo-inositol did not induce this transition in either Aβ42 or Aβ40. Furthermore, the inhibition of Aβ42 fibrillogenesis was found to be highly sensitive to the compound's stereochemistry; modifications to the hydroxyl groups of scyllo-inositol significantly reduce its inhibitory activity, highlighting the unique and non-fungible nature of the scyllo- configuration for this biological effect [2].

Alzheimer's disease Amyloid-beta inhibition Stereospecificity

Differential CNS Bioaccumulation: Scyllo-Inositol vs. Myo-Inositol Following Oral Dosing

Preclinical studies in a transgenic mouse model of Alzheimer's disease (TgCRND8) have shown that oral administration of scyllo-inositol leads to a sustained and significant increase in its own levels within the cerebrospinal fluid (CSF) and brain, a crucial feature for a central nervous system (CNS)-active compound [1]. Critically, this study demonstrated that treatment with scyllo-inositol did not elevate levels of myo-inositol in the CSF, and conversely, treatment with myo-inositol did not increase scyllo-inositol levels [1]. This demonstrates a lack of metabolic interconversion between the two isomers in vivo and confirms that achieving therapeutic CNS concentrations of scyllo-inositol requires administration of the specific isomer.

Pharmacokinetics Blood-Brain Barrier CNS Drug Delivery

Quantified Human Brain Uptake of Scyllo-Inositol (ELND005)

The translational potential of scyllo-inositol is supported by Phase I clinical pharmacokinetic data confirming its ability to cross the human blood-brain barrier. In healthy subjects, following 8 days of oral dosing, brain concentrations of ELND005 (scyllo-inositol) were directly measured using magnetic resonance spectroscopy (MRS) and found to increase by 58–76% compared to baseline levels [1]. This quantitative, human-based evidence confirms that the compound reaches its site of action in the CNS, a fundamental prerequisite for any compound intended for in vivo neuroscience research.

Clinical Pharmacology Neuroimaging CNS Biomarkers

Human Phase II Biomarker Engagement: Significant CSF Aβx-42 Reduction vs. Placebo

In a 78-week, randomized, double-blind, placebo-controlled Phase II trial in patients with mild to moderate Alzheimer's disease, treatment with ELND005 (scyllo-inositol) at a dose of 250 mg BID resulted in a statistically significant decrease in cerebrospinal fluid (CSF) levels of Aβx-42, a key biomarker of target engagement, compared to the placebo group (p = 0.009) [1]. This finding provides clinical evidence of a biological effect in the CNS of humans, distinguishing scyllo-inositol from many other investigational amyloid-targeting agents that have failed to demonstrate such clear biomarker changes.

Clinical Trial Biomarker Target Engagement

Aβ42 Aggregation Inhibitory Potency: Scyllo-Inositol vs. Myo-Inositol

In a comparative in vitro study assessing the ability of various compounds to inhibit the aggregation of Aβ42, scyllo-inositol demonstrated concentration-dependent inhibition of fibril formation [1]. While the study identified other inhibitors (EGCG and CLR01) as more potent, it explicitly noted the inactivity of myo-inositol as an inhibitor of Aβ42 aggregation, reinforcing that the anti-amyloid property is specific to the scyllo- stereoisomer [1]. The effective inhibitory concentration range for scyllo-inositol in similar assays has been reported between 0.2-0.5 mM [2].

Amyloid-beta Aggregation Assay In vitro pharmacology

Optimal Research and Industrial Application Scenarios for Scyllo-Inositol (CAS 6917-35-7)


In Vivo Studies Requiring Selective, Orally Bioavailable CNS Amyloid Modulation

Scyllo-inositol is the appropriate reagent for in vivo research in rodent models of Alzheimer's disease and other amyloid-related CNS disorders where the study design requires an orally bioavailable agent with demonstrated and quantifiable blood-brain barrier penetration [1]. Its established pharmacokinetic profile in both mice and humans allows for the design of dosing regimens that achieve sustained and measurable CNS concentrations [2]. The specificity of its mechanism—stabilizing non-toxic Aβ oligomers without affecting myo-inositol levels—makes it a precise tool for dissecting the role of Aβ aggregation in disease pathology, distinct from general metabolic interventions [3].

In Vitro Studies of Protein Aggregation and Oligomer Stabilization

For in vitro biophysical and biochemical assays focused on the early stages of amyloid-β (Aβ42) and α-synuclein aggregation, scyllo-inositol serves as a well-characterized positive control or investigational agent for stabilizing small, non-fibrillar oligomeric species . Its defined and selective interaction with Aβ42 (but not Aβ40) and its inactivity in other inositol isomers (e.g., myo-inositol) allow researchers to study the specific effects of this stereoisomer on protein misfolding pathways [4]. This is critical for high-throughput screening campaigns seeking to identify novel aggregation inhibitors with a similar mechanism of action, where scyllo-inositol can serve as a benchmark.

Clinical Biomarker and Translational Neuroscience Studies

Given its progression to Phase II clinical trials, scyllo-inositol (ELND005) is uniquely positioned for use in translational research studies that aim to bridge preclinical findings with clinical observations [5]. Researchers investigating fluid or imaging biomarkers of amyloid pathology, such as CSF Aβx-42 or brain MRS, can leverage the existing clinical dataset showing significant biomarker engagement in humans [6]. This makes scyllo-inositol a valuable reference compound for validating new biomarkers or experimental models intended to predict clinical efficacy of amyloid-targeting therapies.

Reference Standard for Analytical Method Development and Metabolomics

Due to its unique structure among the nine inositol stereoisomers, scyllo-inositol is an essential analytical reference standard for developing and validating methods to separate and quantify inositol isomers in biological matrices (e.g., plasma, urine, CSF, brain tissue) [7]. In metabolomics studies investigating changes in the inositol profile in disease states, scyllo-inositol must be accurately distinguished from other isomers like myo- and chiro-inositol. Therefore, high-purity scyllo-inositol is a required reagent for the preparation of calibration curves and quality control samples in UHPLC-MS/MS and MRS assays [8].

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